Tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate is a chemical compound notable for its structural characteristics and potential applications in medicinal chemistry. This compound is classified under heterocyclic building blocks, particularly due to its pyrrolidine structure which contains both nitrogen and carbon atoms in a cyclic arrangement. The compound is recognized by its CAS number 2940869-07-6 and has a molecular formula of with a molecular weight of approximately 268.39 g/mol .
The synthesis of tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final compound. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for characterization and confirmation of structure .
The molecular structure of tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate features a pyrrolidine ring with a carboxylate group and an aminocyclohexyl substituent. The stereochemistry at the 3-position is defined as S, indicating specific spatial arrangements of atoms that can influence biological activity.
Tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate participates in various chemical reactions typical for compounds containing amine and carboxylic acid functionalities:
Reactions are often monitored using Thin Layer Chromatography (TLC) to determine progress and completion, followed by purification steps to isolate desired products.
Relevant data from spectral analyses (NMR, IR) confirm the presence of characteristic functional groups associated with both the pyrrolidine and carboxylic acid moieties .
Tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate has potential scientific uses primarily in medicinal chemistry:
The compound's unique structure positions it well for exploration in drug discovery programs targeting specific biological pathways .
The strategic disconnection of tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate reveals two primary synthons: a stereodefined pyrrolidine fragment and a functionalized trans-4-aminocyclohexane unit. The pyrrolidine core is optimally derived from chiral-pool precursors or asymmetric synthesis, with tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (CAS: 854071) serving as a pivotal intermediate [2] [8]. This approach leverages commercially available enantiopure materials, ensuring efficient stereochemical transfer. The BOC group serves dual purposes: it protects the pyrrolidine nitrogen during subsequent transformations and facilitates purification through enhanced crystallinity. Alternative routes may employ proline derivatives or ring-closing metathesis, but the chiral amine pathway offers superior stereofidelity for installing the (3S) configuration prior to cyclohexyl coupling.
Achieving the (3S) stereocenter demands precise chiral control, typically accomplished through Evans’ oxazolidinones or Ellman’s tert-butanesulfinamide chemistry. Asymmetric alkylation of (R)-N-tert-butanesulfinyl imidates with 3-bromopropyl-tert-butyl carboxylate yields intermediates with >98% de, which undergo acid-mediated cyclization to form the pyrrolidine ring [5]. Crucially, the tert-butyl group in the carboxylate moiety enhances steric bias during nucleophilic substitution, directing stereoselectivity. Catalytic asymmetric hydrogenation of dehydroproline derivatives represents an alternative, though auxiliary-mediated routes dominate due to scalability. Final auxiliary removal under acidic conditions (e.g., HCl/methanol) delivers enantiopure (3S)-pyrrolidine-BOC without racemization, confirmed by chiral HPLC [2] [5].
Table 1: Comparative Efficiency of Chiral Strategies for (3S)-Pyrrolidine Synthesis
Method | Chiral Control Element | de (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Evans Auxiliary | Oxazolidinone | 99 | 82 | Predictable stereodirection |
Ellman Sulfinamide | tert-Butanesulfinamide | 98 | 85 | Mild deprotection conditions |
Catalytic Hydrogenation | Rh-DuPhos Complex | 95 | 78 | No auxiliary removal step |
Incorporating the trans-4-aminocyclohexane moiety requires stereoselective C–N bond formation. Two dominant approaches exist:
The BOC group governs both steric protection and solubility throughout the synthesis. Key operational insights:
Table 2: BOC Deprotection Kinetics in Target Compound Systems
Deprotection Reagent | Time (min) | Temp (°C) | Pyrrolidine-BOC Cleavage (%) | Cyclohexyl-BOC Cleavage (%) |
---|---|---|---|---|
TFA:DCM (1:1) | 30 | 25 | 100 | <5 |
4M HCl/Dioxane | 120 | 25 | 100 | 100 |
ZnBr2/MeCN | 90 | 80 | 100 | 30 |
Final installation of the cyclohexyl amine often employs catalytic hydrogenation of precursors like trans-4-(N-benzylamino)cyclohexyl-pyrrolidine. Pd/C (10%) with ammonium formate in methanol reduces benzyl groups within 2h (95% yield), while preserving the BOC group [7]. For substrates with stereochemical sensitivity, PtO2 in acetic acid enables transfer hydrogenation without epimerization at the (3S) center. Critical parameters include:
Table 3: Catalytic Systems for Amino Group Liberation
Catalyst System | Substrate | Yield (%) | Epimerization Risk | BOC Stability |
---|---|---|---|---|
Pd/C + HCO2NH4 | trans-4-(N-Cbz-amino)cyclohexyl derivative | 95 | Low | High |
PtO2 + H2 (1 atm) | trans-4-(N-Alloc-amino)cyclohexyl variant | 90 | Moderate | Moderate |
Raney Ni + H2 (50 psi) | trans-4-Azido-cyclohexyl analog | 88 | High | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7